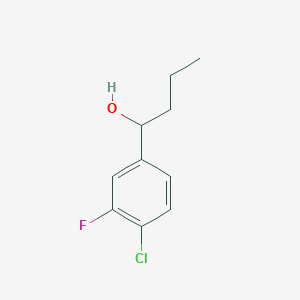

1-(4-Chloro-3-fluorophenyl)-1-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chloro-3-fluorophenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAODSLSFQXQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of a Precursor Ketone:the Most Direct Route is the Reduction of the Corresponding Ketone, in This Case, 1 4 Chloro 3 Fluorophenyl Butan 1 One. This Transformation is Typically Achieved with High Efficiency Using Common Reducing Agents.

Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for reducing ketones to secondary alcohols and would be a standard choice for this synthesis. bloomtechz.com Other reagents like lithium aluminum hydride (LiAlH₄) could also be used, although they are less selective.

Asymmetric Reduction: To produce a single enantiomer of the alcohol, a chiral catalyst can be employed in the reduction. This is crucial for pharmaceutical applications where often only one enantiomer is active. Catalysts such as those based on BINOL-phosphoric acid can achieve high enantiomeric excess (ee). bloomtechz.com

Grignard Reaction:the Grignard Reaction Offers a Powerful Method for Carbon Carbon Bond Formation and Can Be Applied in Two Principal Ways:

Research Gaps and Future Directions in Compound Exploration

While the synthesis of halogenated aryl alcohols is well-established, specific research into 1-(4-chloro-3-fluorophenyl)-1-butanol appears limited in publicly accessible literature. This presents several opportunities for future investigation.

Stereoselective Synthesis: There is a clear research gap concerning the efficient, stereoselective synthesis of individual enantiomers of this compound. While general methods for asymmetric reduction exist bloomtechz.com, their application to this specific substrate has not been detailed. Developing and optimizing a catalytic asymmetric synthesis would be a valuable contribution, particularly if the compound proves to be a useful chiral building block.

Exploration of Derivatives: The potential of this compound as a precursor for novel bioactive molecules is underexplored. Future research could focus on synthesizing a library of derivatives by modifying the hydroxyl group (e.g., through etherification, esterification, or substitution) and evaluating their biological activities. Given the structural similarities to precursors of known drugs ganeshremedies.com, this scaffold could be a starting point for developing new agents in areas like neuroscience or as antifungal agents. nih.gov

Development of Greener Synthetic Routes: Traditional methods like the Grignard reaction often require stoichiometric reagents and organic solvents. Future work could aim to develop more sustainable synthetic pathways. This might involve catalytic C-H functionalization to build the carbon skeleton or employing flow chemistry to improve safety and efficiency. Investigating enzymatic reductions could also provide a green alternative for the asymmetric synthesis of the alcohol.

Physicochemical and Pharmacokinetic Profiling: There is a lack of published empirical data on the properties of this compound. Detailed characterization of its physical properties, solubility, and metabolic stability would be essential before it could be seriously considered as a fragment or intermediate in drug discovery programs.

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule in a minimal number of steps from readily available starting materials.

A common and direct method for the synthesis of this compound is the reduction of the corresponding ketone, 4-chloro-1-(4-chloro-3-fluorophenyl)butanone. This transformation is a classic example of carbonyl reduction, a fundamental reaction in organic synthesis. fiveable.me

The choice of reducing agent is crucial and can be tailored to achieve specific outcomes, such as stereoselectivity. For a general, non-stereoselective reduction, common hydride reagents are effective. For instance, sodium borohydride (B1222165) (NaBH₄) is often used for the reduction of ketones to secondary alcohols. bloomtechz.com

For the synthesis of specific enantiomers of the alcohol, which is often a requirement for pharmaceutical applications, asymmetric reduction methods are employed. These methods utilize chiral catalysts to influence the stereochemical outcome of the reaction. acsgcipr.org Catalytic asymmetric reduction can be achieved using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) with a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.orgmdpi.com

Another powerful method is catalytic transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst. wikipedia.org Ruthenium-based catalysts, such as the Noyori-Ikariya catalysts, are well-established for the asymmetric transfer hydrogenation of aryl ketones. mdpi.com These systems, often comprising a ruthenium(II) center, an arene ligand, and a chiral diamine ligand, can provide high enantioselectivity. mdpi.comnih.gov

Table 1: Comparison of Reduction Methods for Aryl Ketones

| Reduction Method | Typical Reagents | Key Features |

|---|---|---|

| Standard Hydride Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Generally high yield, produces a racemic mixture of the alcohol. bloomtechz.com |

| CBS Reduction | Chiral oxazaborolidine catalyst, Borane (BH₃) or Catecholborane | Catalytic and enantioselective, good for simple ketones. wikipedia.orgmdpi.com |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(I) catalysts, Isopropanol or Formic acid/Triethylamine | Highly enantioselective, uses inexpensive reductants. wikipedia.orgmdpi.com |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir catalysts, Hydrogen gas (H₂) | High turnover numbers and enantioselectivity, often used in industrial settings. nih.govacs.orgmdpi.com |

An alternative direct route involves the addition of a butyl nucleophile to a carbonyl group on the substituted benzene ring. A primary example of this is the Grignard reaction. sigmaaldrich.com This approach would start with a substituted benzaldehyde (B42025), specifically 4-chloro-3-fluorobenzaldehyde.

The Grignard reagent, in this case, would be butylmagnesium bromide, which is prepared by reacting 1-bromobutane (B133212) with magnesium metal. sigmaaldrich.com The butylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chloro-3-fluorobenzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound. youtube.comchemspider.com

This method is highly effective for forming carbon-carbon bonds but produces a racemic mixture of the alcohol. To achieve an enantioselective addition, chiral ligands or auxiliaries would need to be incorporated into the reaction scheme.

Convergent synthesis strategies involve preparing different fragments of the target molecule separately and then combining them in the final steps. For this compound, this could involve synthesizing the substituted aromatic portion and the butanol side chain independently.

One possible alternative precursor for the side chain is 4-chloro-1-butanol (B43188). prepchem.comnih.gov This molecule could potentially be used in a Friedel-Crafts-type alkylation reaction with 1-chloro-2-fluorobenzene (B165100), although this approach may present challenges with regioselectivity and catalyst choice. A more plausible convergent approach involves the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with butyryl chloride to form the precursor ketone, which is then reduced as described in section 2.1.1.

Another approach could be the reaction of a lithiated derivative of 1-chloro-2-fluorobenzene with butyraldehyde. The lithiated species can be generated by direct lithiation or halogen-metal exchange. This organolithium reagent would then add to the carbonyl of butyraldehyde to form the target alcohol after workup.

Functional Group Interconversions in Synthesis

Functional group interconversions (FGIs) are essential transformations in multi-step organic syntheses, allowing for the strategic manipulation of reactive sites within a molecule. fiveable.meimperial.ac.uk In the context of synthesizing this compound, FGIs could be employed to introduce the necessary functional groups at the appropriate stages.

For example, a synthetic route might proceed through an intermediate where the hydroxyl group is introduced early on. This alcohol could then be converted to a better leaving group, such as a tosylate or mesylate, to facilitate a subsequent nucleophilic substitution reaction. ub.edu Conversely, a different functional group could be carried through several synthetic steps and then converted to the final hydroxyl group at a later stage.

One could also envision a scenario where the chloro or fluoro substituent on the aromatic ring is introduced via an FGI. For instance, a diazotization reaction of an aniline (B41778) precursor followed by a Sandmeyer reaction could install the chloro group.

Optimization of Reaction Conditions for Scalability and Efficiency

For the large-scale production of this compound, particularly for pharmaceutical applications, the optimization of reaction conditions is paramount. researchgate.net This involves maximizing the yield and purity of the product while minimizing costs, waste, and safety hazards. acsgcipr.org

Key parameters for optimization include temperature, pressure, reaction time, solvent choice, and reagent stoichiometry. For catalytic reactions, the catalyst loading is a critical factor to minimize the use of expensive and often toxic heavy metals. acsgcipr.org Workup and purification procedures also need to be streamlined for large-scale operations.

The selection of an appropriate catalyst is arguably one of the most critical aspects of optimizing the synthesis of this compound, especially for enantioselective routes. A wide array of catalysts can be screened for the asymmetric reduction of the precursor ketone.

Precious Metal Catalysts:

Ruthenium Catalysts: As mentioned, Noyori-type ruthenium catalysts are highly effective for the asymmetric hydrogenation and transfer hydrogenation of aryl ketones. mdpi.comnih.gov Different combinations of chiral diamine and arene ligands can be screened to find the optimal catalyst for a specific substrate.

Rhodium and Iridium Catalysts: Chiral rhodium and iridium complexes are also powerful catalysts for asymmetric hydrogenation. wikipedia.orgmdpi.com Iridium catalysts, in particular, have shown extremely high activity and enantioselectivity for the reduction of a broad range of ketones. mdpi.com

Non-Precious Metal Catalysts: In recent years, there has been a significant push towards developing catalysts based on more abundant and less expensive metals. acs.org

Cobalt Catalysts: Chiral cobalt complexes have emerged as promising catalysts for the asymmetric hydrogenation of ketones, offering high turnover numbers and excellent enantioselectivity, making them a more sustainable alternative to precious metal catalysts. acs.org

Iron Catalysts: Iron-based catalysts are also being explored for various transformations, including reductions. acs.org

The screening process would involve evaluating a library of catalysts under various conditions to identify the one that provides the best balance of reactivity, selectivity, and cost-effectiveness for the specific transformation.

Table 2: Key Parameters for Catalyst Screening in Asymmetric Ketone Reduction

| Parameter | Description | Impact on Reaction |

|---|---|---|

| Metal Center | The type of transition metal (e.g., Ru, Rh, Ir, Co, Fe). nih.govacs.orgmdpi.com | Determines the fundamental catalytic activity and potential reaction pathways. |

| Chiral Ligand | The organic molecule that imparts chirality to the catalyst complex. | The primary determinant of enantioselectivity. wikipedia.orgmdpi.com |

| Solvent | The medium in which the reaction is carried out (e.g., isopropanol, methanol (B129727), THF). | Can influence catalyst solubility, stability, and reactivity. |

| Base/Additive | Often required for catalyst activation or to facilitate the reaction. | Can significantly affect the reaction rate and selectivity. mdpi.com |

| Temperature and Pressure | The physical conditions of the reaction. | Affects reaction kinetics and can influence selectivity. |

Solvent Effects on Reaction Yield and Selectivity

The selection of a solvent is a critical parameter in the synthesis of complex molecules like this compound, as it can significantly influence both the reaction yield and the selectivity towards the desired product. The solvent's properties, such as polarity, proticity, and boiling point, can affect the solubility of reactants, the stability of intermediates and transition states, and the rates of competing reaction pathways.

In the reduction of a ketone to a secondary alcohol, the choice of solvent can impact the reactivity of the reducing agent and the stereoselectivity of the reaction if a chiral center is formed. For reductions using metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), polar protic solvents such as methanol or ethanol (B145695) are often used with NaBH₄, while ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are required for the more reactive LiAlH₄.

The polarity of the solvent can affect the rate of reduction. More polar solvents can stabilize the polar transition state of the hydride attack on the carbonyl carbon, potentially increasing the reaction rate. However, protic solvents can also react with the hydride reagent, reducing its efficacy and requiring the use of excess reagent.

For potential asymmetric reductions, where one enantiomer of the alcohol is preferentially formed, the solvent can play a crucial role in the diastereomeric transition states. The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the hydride attack. Non-polar solvents may enhance the steric interactions that govern stereoselectivity, while polar solvents might interfere with the catalyst's hydrogen bonding or coordination.

A hypothetical study on the effect of different solvents on the yield of this compound from the reduction of 4-chloro-3-fluorobutyrophenone might yield results similar to those in the table below. It is important to note that this data is illustrative and based on general chemical principles, not on specific experimental results for this compound.

| Solvent | Dielectric Constant (20°C) | Yield (%) | Selectivity (Product vs. By-products) |

| Methanol | 32.7 | 85 | Moderate |

| Ethanol | 24.5 | 88 | Good |

| Isopropanol | 19.9 | 82 | Good |

| Tetrahydrofuran (THF) | 7.5 | 92 | High |

| Diethyl Ether | 4.3 | 90 | High |

| Dichloromethane | 8.9 | 75 | Low |

Temperature and Pressure Optimization

Temperature and pressure are fundamental physical parameters that are optimized to control reaction rates, yields, and selectivity in chemical syntheses. The synthesis of this compound, whether through reduction or other methods, would be subject to these optimization principles.

Temperature Optimization:

In the context of reducing 4-chloro-3-fluorobutyrophenone, the reaction is typically exothermic. Running the reaction at a low temperature (e.g., 0 °C to room temperature) is common to control the reaction rate and minimize side reactions, such as over-reduction or decomposition of the product. For instance, reductions with the highly reactive LiAlH₄ are often initiated at 0 °C and then allowed to warm to room temperature.

For catalytic hydrogenations, another potential route to this compound, temperature control is also crucial. While higher temperatures can increase the rate of hydrogenolysis of the chloro group, a competing side reaction, a carefully optimized temperature would be necessary to favor the reduction of the ketone functionality.

An illustrative data table for the effect of temperature on the yield of this compound via a hypothetical reduction is presented below.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 4 | 75 |

| 25 (Room Temp.) | 2 | 90 |

| 50 | 1 | 82 (increased by-products) |

| 80 | 0.5 | 65 (significant decomposition) |

Pressure Optimization:

Most organic reactions in the liquid phase, such as the likely synthesis of this compound, are conducted at atmospheric pressure. The effect of pressure on the rates of these reactions is generally negligible unless there is a significant change in the volume of the reactants in the transition state or if gaseous reactants are involved.

A significant exception where pressure becomes a critical parameter is in catalytic hydrogenation reactions. In this case, the pressure of hydrogen gas directly influences its concentration in the reaction medium, and therefore, the reaction rate. Higher hydrogen pressures can lead to faster reaction times and can sometimes be necessary to achieve complete reduction of the ketone. However, excessively high pressures might also promote undesired side reactions like hydrogenolysis of the carbon-chlorine bond.

The optimization of hydrogen pressure for the synthesis of this compound would involve balancing the rate of ketone reduction against the rate of dehalogenation. A hypothetical optimization study might produce the results shown in the following table.

| Hydrogen Pressure (atm) | Temperature (°C) | Yield of this compound (%) | Yield of 1-(3-fluorophenyl)-1-butanol (by-product) (%) |

| 1 | 25 | 85 | 5 |

| 10 | 25 | 95 | 10 |

| 50 | 25 | 92 | 25 |

| 10 | 50 | 90 | 20 |

It is crucial to reiterate that the data presented in these tables are hypothetical and for illustrative purposes only, as specific experimental data for the synthesis of this compound is not publicly available. The actual optimization would require systematic experimental studies.

Chemical Reactivity and Mechanistic Transformations

Oxidation Reactions

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, typically yielding ketones. For 1-(4-chloro-3-fluorophenyl)-1-butanol, this involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which it is attached.

Conversion to Carbonyl Compounds (e.g., ketones)

The oxidation of this compound to its corresponding ketone, 1-(4-chloro-3-fluorophenyl)butan-1-one, is a highly efficient and predictable reaction. researchgate.netbeilstein-journals.org As a secondary alcohol, it can be readily oxidized by a variety of reagents. researchgate.net The general mechanism involves the formation of an intermediate, such as a chromate (B82759) ester when using chromium-based reagents, followed by an elimination step to form the carbon-oxygen double bond of the ketone. google.comrsc.org

Common oxidizing agents for this transformation include:

Chromium-based reagents : Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. beilstein-journals.orggoogle.com PCC is a milder reagent, often preferred to avoid potential side reactions. google.com

Dess-Martin Periodinane (DMP) : This is a mild and selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions. acs.org

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. It is known for its mild reaction conditions. acs.org

Photochemical Oxidation : Green chemistry approaches using a photocatalyst, such as thioxanthenone, and molecular oxygen from the air can also achieve the oxidation of benzylic secondary alcohols to ketones. nih.gov

The choice of reagent can be critical depending on the presence of other functional groups in the molecule. However, for a molecule like this compound, most standard oxidation methods for secondary alcohols are expected to be effective.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Reagent/System | Typical Conditions | Product | General Applicability |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 0°C to room temperature | Ketone | Strong, can oxidize primary alcohols to carboxylic acids |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone | Mild, stops at the aldehyde for primary alcohols |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Ketone | Mild, neutral conditions, broad functional group tolerance |

| Swern Oxidation ((COCl)₂/DMSO/Et₃N) | Low temperature (-78°C) | Ketone | Mild, avoids heavy metals |

| Thioxanthenone/Air (photochemical) | Visible light | Ketone | Green, uses air as the oxidant |

Formation of Carboxylic Acid Derivatives

The direct oxidation of a secondary alcohol, such as this compound, to a carboxylic acid derivative is not a standard transformation. Further oxidation of the resulting ketone, 1-(4-chloro-3-fluorophenyl)butan-1-one, would require the cleavage of a carbon-carbon bond, which is energetically unfavorable and requires harsh reaction conditions. researchgate.net

Under forcing conditions, such as with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) at high temperatures, cleavage of the carbon-carbon bond adjacent to the carbonyl group could potentially occur, leading to the formation of carboxylic acids. For example, oxidative cleavage could theoretically yield 4-chloro-3-fluorobenzoic acid and propanoic acid. However, this is generally considered a degradation pathway rather than a selective synthetic method.

Stereochemical Consequences of Oxidation

If the starting material, this compound, is a single enantiomer (chiral), the oxidation to the corresponding ketone will result in the loss of the stereocenter at the carbinol carbon. The carbon atom of the hydroxyl-bearing group is sp³ hybridized and tetrahedral in the alcohol, making it a chiral center. Upon oxidation, this carbon becomes sp² hybridized and trigonal planar in the resulting ketone. Since the ketone is achiral at this position, the stereochemical information is lost.

If other stereocenters are present in the molecule, they are typically unaffected by the oxidation of the alcohol, assuming a reagent is chosen that does not react with other parts of the molecule. For benzylic alcohols, some oxidation methods have been shown to proceed with high diastereoselectivity if there are directing groups present in the molecule. nih.gov

Reduction Reactions

The reduction of this compound can be directed towards the complete removal of the hydroxyl group to form the corresponding hydrocarbon.

Further Reduction to Hydrocarbon Analogues

The direct reduction of a benzylic alcohol to its corresponding hydrocarbon, in this case, 1-(4-chloro-3-fluorophenyl)butane, is a known transformation. A classic method for this is the use of hydriodic acid (HI) in the presence of red phosphorus. nih.govnih.gov This reaction proceeds by protonation of the hydroxyl group, followed by substitution with iodide to form an alkyl iodide intermediate. The red phosphorus then reduces the in-situ generated iodine (I₂) back to HI, driving the reaction. A biphasic toluene-water reaction medium can be employed to make this reaction more applicable to organic synthesis, allowing for the conversion of benzylic alcohols to hydrocarbons in good yields. researchgate.netnih.gov

Another approach involves a two-step sequence. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. This derivative can then be reduced to the alkane using a hydride source like lithium aluminum hydride (LiAlH₄).

Table 2: Methods for the Reduction of Benzylic Alcohols to Hydrocarbons

| Reagent/System | Typical Conditions | Product | Notes |

| Hydriodic Acid (HI) / Red Phosphorus | Toluene/water, heat | Hydrocarbon | Direct, one-pot reduction |

| 1. TsCl, pyridine; 2. LiAlH₄ | Step 1: 0°C to rt; Step 2: Reflux in ether/THF | Hydrocarbon | Two-step process via a tosylate intermediate |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High pressure, acid catalyst | Hydrocarbon | Can be effective for benzylic alcohols |

Intramolecular Cyclization Reactions

One of the key reactive pathways for this compound and similar structures is intramolecular cyclization, driven by the proximity of the terminal hydroxyl group to the electrophilic benzylic carbon.

The hydroxyl group of this compound can act as an internal nucleophile, attacking the benzylic carbon to form a five-membered cyclic ether, a substituted tetrahydrofuran (B95107). This type of reaction is common for 4-halo-1-butanol derivatives. organic-chemistry.org The reaction is typically promoted by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile. organic-chemistry.org The general transformation is illustrated below:

Reaction Scheme:

Elimination Reactions

Elimination reactions of this compound typically involve the removal of a molecule of water from the parent alcohol, a process known as dehydration, to form a carbon-carbon double bond. These reactions are most commonly acid-catalyzed, where the protonation of the hydroxyl group converts it into a good leaving group (H₂O). masterorganicchemistry.com The subsequent steps can proceed through different mechanistic pathways, primarily the unimolecular (E1) and bimolecular (E2) elimination routes. chemistrysteps.com

1,2-elimination, or β-elimination, is the most common elimination pathway for alcohols and involves the removal of the hydroxyl group from the C1 carbon and a proton from the adjacent C2 carbon of the butanol chain. The regioselectivity of this reaction, meaning the preference for which β-proton is removed, is a key consideration.

E1 Mechanism:

Under acidic conditions and typically with weak bases (such as water or the alcohol itself), the reaction is likely to proceed through an E1 mechanism. chemistrysteps.comchemistrysteps.com This pathway involves a two-step process:

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a secondary benzylic carbocation at C1. The stability of this carbocation is a crucial factor. The phenyl group provides resonance stabilization; however, the electron-withdrawing effects of the chloro and fluoro substituents may partially destabilize the positive charge.

Deprotonation: A base (e.g., H₂O or another alcohol molecule) abstracts a proton from a carbon adjacent to the carbocation (a β-proton) to form a double bond.

In the case of this compound, there is one β-carbon (C2) with protons available for abstraction. Removal of a proton from C2 leads to the formation of (E/Z)-1-(4-Chloro-3-fluorophenyl)-1-butene. According to Zaitsev's rule , the elimination will favor the formation of the more substituted, and thus more stable, alkene. miracosta.eduyoutube.com In this case, since only one constitutional isomer can be formed through 1,2-elimination, the regioselectivity is straightforward. However, stereoselectivity becomes a factor, potentially yielding both the (E) and (Z) isomers of the product. The (E)-isomer is generally the thermodynamically more stable and thus the major product due to reduced steric strain. youtube.com

E2 Mechanism:

With a strong, non-nucleophilic base, an E2 mechanism might be favored. This is a concerted, one-step process where the abstraction of a β-proton by the base occurs simultaneously with the departure of the leaving group. masterorganicchemistry.com For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. masterorganicchemistry.com While less common for alcohol dehydration unless the hydroxyl group is first converted to a better leaving group (like a tosylate), it is a possible pathway. The use of a strong, bulky base would favor elimination over substitution. khanacademy.org The product of the E2 reaction would also be 1-(4-Chloro-3-fluorophenyl)-1-butene.

Table 1: Predicted Products of 1,2-Elimination of this compound

| Starting Material | Reaction Conditions | Major Product | Minor Product |

| This compound | H₂SO₄, Heat (E1) | (E)-1-(4-Chloro-3-fluorophenyl)-1-butene | (Z)-1-(4-Chloro-3-fluorophenyl)-1-butene |

| This compound | Strong, bulky base (e.g., t-BuOK) after conversion of -OH to a better leaving group (e.g., -OTs) (E2) | (E)-1-(4-Chloro-3-fluorophenyl)-1-butene | (Z)-1-(4-Chloro-3-fluorophenyl)-1-butene |

While 1,2-elimination is the predominant pathway, other fragmentation processes can occur, particularly under specific conditions such as in mass spectrometry. In the context of mass spectrometry, the molecule is ionized, and the resulting radical cation undergoes fragmentation.

The fragmentation of this compound in a mass spectrometer would likely involve several key pathways:

α-Cleavage: This involves the cleavage of the C1-C2 bond, which is adjacent to the oxygen atom. This is a common fragmentation pattern for alcohols. youtube.com This would lead to the formation of a resonance-stabilized benzylic cation containing the substituted phenyl group and the hydroxyl group, or the complementary butyl radical.

Loss of Water: A prominent fragmentation pathway for alcohols is the loss of a water molecule (M-18 peak). chemistrysteps.com This would result in a radical cation of the corresponding alkene.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon (C1) and the phenyl ring is possible, though less likely than α-cleavage due to the strength of the sp²-sp³ carbon-carbon bond.

Fragmentation of the Phenyl Ring: The substituted phenyl ring itself can undergo fragmentation, although this typically requires higher energy. rsc.org The presence of halogen atoms can lead to characteristic isotopic patterns in the mass spectrum. researchgate.net

Table 2: Predicted Major Fragmentation Ions of this compound in Mass Spectrometry

| Fragmentation Pathway | Resulting Ion | m/z (for ³⁵Cl) |

| Loss of water | [C₁₀H₁₁ClF]⁺ | 185 |

| α-Cleavage (loss of propyl radical) | [C₇H₆ClFO]⁺ | 159 |

| α-Cleavage (loss of ethyl radical) | [C₈H₈ClFO]⁺ | 173 |

| Cleavage of the aromatic ring | Various smaller fragments | Variable |

Note: The m/z values are calculated based on the most abundant isotopes.

The thermodynamics and kinetics of the elimination reactions of this compound are influenced by several factors.

Thermodynamics:

The stability of the resulting alkene is a primary thermodynamic driving force. masterorganicchemistry.com As predicted by Zaitsev's rule, the formation of the more substituted alkene is generally favored. chemistrysteps.com In the case of 1-(4-Chloro-3-fluorophenyl)-1-butene, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl group and the ethyl group. The conjugation of the newly formed double bond with the aromatic ring also contributes significantly to the stability of the product. Elimination reactions are generally endothermic but are driven by an increase in entropy as one molecule is converted into two or more molecules. youtube.com

Kinetics:

The rate of elimination is highly dependent on the reaction mechanism.

For the E1 mechanism, the rate-determining step is the formation of the carbocation. youtube.com The stability of the benzylic carbocation is paramount. The electron-withdrawing chloro and fluoro substituents on the phenyl ring will have a destabilizing inductive effect on the carbocation, which would be expected to slow down the rate of an E1 reaction compared to an unsubstituted benzylic alcohol. However, the resonance stabilization provided by the phenyl ring is still a dominant factor.

For the E2 mechanism, the rate is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com The acidity of the β-protons and the strength of the base are key kinetic factors. The electron-withdrawing substituents on the phenyl ring may slightly increase the acidity of the benzylic protons, potentially facilitating an E2 reaction.

Heating the reaction mixture generally favors elimination over substitution. chemistrysteps.com Computational studies on similar alcohol dehydration reactions have shown that the solvent can also play a crucial role in the reaction kinetics by stabilizing the transition states. psu.edu

Table 3: Factors Influencing Elimination Reactions of this compound

| Factor | Influence on E1 Pathway | Influence on E2 Pathway |

| Substrate Structure | Favored by stable carbocation (secondary benzylic, though destabilized by EWGs) | Requires anti-periplanar H and leaving group |

| Base | Weak base is sufficient | Requires a strong base |

| Leaving Group | Good leaving group required (protonated -OH) | Good leaving group required |

| Solvent | Polar protic solvent stabilizes carbocation | Polar aprotic solvent can enhance base strength |

| Temperature | Higher temperatures favor elimination over substitution | Higher temperatures favor elimination over substitution |

| Substituent Effects | EWGs destabilize the carbocation, potentially slowing the rate | EWGs may increase acidity of β-protons, potentially increasing the rate |

EWG = Electron-Withdrawing Group

Stereochemical Aspects and Asymmetric Synthesis

Chiral Recognition and Resolution Strategies

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is the foundation for the separation, or resolution, of racemic mixtures. For chiral alcohols like 1-(4-Chloro-3-fluorophenyl)-1-butanol, this is often accomplished by forming transient diastereomeric complexes with a chiral resolving agent.

Studies on structurally similar compounds, such as 1-(4-fluorophenyl)ethanol (B1199365) and 1-(4-chlorophenyl)-ethanol, provide insight into the recognition mechanisms. When these chiral alcohols interact with the enantiomers of 2-butanol, they form diastereomeric adducts. researchgate.netnih.gov Spectroscopic analysis shows that the stability of these complexes differs, with the homochiral complexes (e.g., S-alcohol with S-resolving agent) often being more stable than the heterochiral complexes (S-alcohol with R-resolving agent). researchgate.netnih.gov This difference in stability, driven by subtle variations in intermolecular forces like hydrogen bonding and CH-π interactions, can be exploited for separation. researchgate.net The specific halogen substituents on the phenyl ring influence the electron density and the strength of these interactions, highlighting the nuanced nature of chiral recognition. researchgate.net While direct studies on this compound are not extensively documented, these analogous systems serve as a strong model for its behavior in chiral resolution processes.

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional levels of stereocontrol.

The most direct route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-(4-chloro-3-fluorophenyl)butan-1-one. chemicalbook.combldpharm.comcphi-online.com Various microorganisms and isolated reductase enzymes are capable of performing such transformations with high enantioselectivity.

For instance, research on the bioreduction of complex ketones has demonstrated significant success. A study involving the microbial reduction of a trifluoromethyl-substituted butan-2-one derivative using Pseudomonas pseudoalcaligenes achieved a 90% yield and an enantiomeric excess (ee) of 99% for the desired (S)-alcohol. researchgate.net Similarly, the asymmetric reduction of other substituted acetophenones and ketones using various yeast and bacterial strains often yields chiral alcohols with high purity. researchgate.net These examples underscore the feasibility of producing (S)- or (R)-1-(4-chloro-3-fluorophenyl)-1-butanol from its ketone precursor with excellent stereochemical control.

Note: The prochiral ketone precursor for this compound is 1-(4-chloro-3-fluorophenyl)butan-1-one. The bioreduction mentioned in the prompt, "bioreduction of 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone," refers to a different starting material.

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-oxo-4-[3-(trifluoromethyl)-...]-1-(2,4,5-trifluorophenyl)butan-2-one | Pseudomonas pseudoalcaligenes | (S)-3-hydroxy-1-[...]-4-(2,4,5-trifluorophenyl)butan-1-one | 90% | >99% | researchgate.net |

| 2-chloro-1-(m-chlorophenyl)ethanone | Geotrichum candidum | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 94% | 98% | researchgate.net |

Kinetic resolution is a widely used method for separating a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective for the kinetic resolution of racemic alcohols. In a typical process, a racemic mixture of this compound can be subjected to acylation in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer (e.g., the R-isomer) at a much faster rate than the other, leaving the unreacted (S)-isomer in high enantiomeric purity. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods. This approach allows for the isolation of both enantiomers from a single racemic batch. rsc.org

Specific enzymes are well-known for their utility in these resolution processes. Pseudomonas fluorescens and Candida rugosa lipases are among the most studied and applied biocatalysts for the enantioselective acylation of alcohols and hydrolysis of their corresponding esters.

Pseudomonas fluorescens Lipase (PFL): PFL has demonstrated notable activity and enantioselectivity in the hydrolysis of esters of secondary alcohols, particularly aromatic ones. nih.gov It has been successfully immobilized on various supports and used in the kinetic resolution of halohydrins through enantioselective acylation, yielding optically active products with up to 99% ee. rsc.org This makes PFL a strong candidate for resolving racemic this compound.

Candida rugosa Lipase (CRL): CRL is a versatile biocatalyst used for the hydrolysis and synthesis of a wide array of esters. nih.gov Its ability to resolve secondary alcohols is well-documented. nih.govtandfonline.com For example, CRL can be used in the esterification of 1-butanol (B46404) and related alcohols, showing clear enantiopreference that allows for effective kinetic resolution. researchgate.netnih.gov Immobilized CRL has been used to carry out the enantioselective hydrolysis of various esters, enhancing both activity and enantioselectivity compared to the free enzyme.

Table 2: Applications of P. fluorescens and C. rugosa Lipases in Kinetic Resolutions

| Lipase Source | Reaction Type | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens | Hydrolysis | Esters of secondary aromatic alcohols | Displays high efficiency and enantioselectivity on aromatic alcohols. | nih.gov |

| Pseudomonas fluorescens | Acylation (Kinetic Resolution) | Halohydrins | Production of optically active epoxides with up to 99% ee. | rsc.org |

| Candida rugosa | Esterification | (R,S)-1-phenylethanol | Effective kinetic resolution of secondary alcohols. | tandfonline.com |

| Candida rugosa | Hydrolysis | Esters of secondary alcohols | Enantioselectivity is derived from the difference in Vmax between enantiomers. | nih.gov |

Asymmetric Catalysis in C-C Bond Formation for Chiral Precursors

An alternative to the resolution of a racemate is the direct asymmetric synthesis of a single enantiomer. This often involves the creation of the chiral center through a carbon-carbon bond-forming reaction mediated by a chiral catalyst. While direct asymmetric synthesis of this compound via this route is not prominently reported, the strategy can be applied to create key chiral precursors.

For example, a chiral ketone that serves as the precursor to the final alcohol could be synthesized asymmetrically. Methods such as the enantioselective α-chlorination of silyl (B83357) enol ethers using a chiral squaramide catalyst can produce tertiary α-chloro esters with high stereocontrol. nih.gov These intermediates can then be transformed into the desired chiral alcohol. This approach, which establishes the stereocenter early in the synthetic sequence, can be more atom-economical than resolution methods.

Synthesis of Individual Enantiomers

The practical synthesis of the individual (S)- and (R)-enantiomers of this compound typically combines a standard chemical reduction followed by enzymatic resolution.

Synthesis of Racemate: The racemic alcohol is first prepared by the chemical reduction of the prochiral ketone, 1-(4-chloro-3-fluorophenyl)butan-1-one, using a standard reducing agent like sodium borohydride (B1222165).

Enzymatic Resolution: The resulting racemic mixture is then resolved using one of the biocatalytic methods described previously (Section 4.2). For example, using lipase-catalyzed enantioselective acylation:

The racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase such as Pseudomonas fluorescens lipase.

The lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-isomer), converting it to its corresponding ester.

The reaction is stopped at approximately 50% conversion.

The mixture now contains the (R)-ester and the unreacted (S)-alcohol.

These two compounds, having different functional groups, can be readily separated using techniques like column chromatography.

Subsequent hydrolysis of the separated ester yields the pure (R)-alcohol.

This chemoenzymatic approach is highly efficient for obtaining both the (S)- and (R)-isomers of this compound in high enantiomeric purity.

Determination of Absolute Configuration in Chiral Alcohols

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at a chiral center is a fundamental challenge in stereochemistry. For chiral alcohols such as this compound, various methods can be employed. These techniques range from spectroscopic methods to chemical correlation and X-ray crystallography. nih.gov

Vibrational Circular Dichroism (VCD) Measurements:

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.netjascoinc.com For a chiral molecule, the VCD spectrum shows bands of opposite signs for its two enantiomers, which are mirror images of each other, while their standard infrared (IR) spectra are identical. nih.gov

The process of determining the absolute configuration of a chiral alcohol like this compound using VCD involves:

Experimental Measurement: The VCD spectrum of an enantiomerically enriched sample is recorded. jascoinc.com

Theoretical Calculation: Quantum chemical calculations, typically using density functional theory (DFT), are performed to predict the VCD spectra for both possible (R and S) configurations of the molecule. nih.gov

Comparison: The experimentally measured VCD spectrum is compared with the calculated spectra. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. jascoinc.com

VCD is particularly useful for molecules that lack a UV chromophore, which is necessary for electronic circular dichroism (ECD). researchgate.net The sensitivity of VCD to the conformation of flexible groups, like the hydroxyl group in an alcohol, provides detailed structural information. acs.org

Other Methods for Determining Absolute Configuration:

Besides VCD, several other methods are available for the determination of the absolute configuration of chiral secondary alcohols.

| Method | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound provides a detailed three-dimensional structure. | Provides unambiguous determination of the absolute configuration. | Requires the formation of a suitable single crystal, which can be challenging. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Derivatization with a chiral agent, such as Mosher's acid (MTPA), creates diastereomers with distinguishable NMR spectra. The differences in chemical shifts can be used to deduce the absolute configuration. | Requires a small amount of sample and is a rapid method. | The synthesis of derivatives is necessary, and the method relies on empirical models. |

| Chemical Correlation | The unknown compound is chemically converted to a compound of known absolute configuration through a series of stereochemically defined reactions. | A reliable and well-established method. | Can be time-consuming and may not be feasible if a suitable reaction pathway is not available. |

| Competing Enantioselective Conversion (CEC) | The enantioenriched alcohol is reacted in parallel with both enantiomers of a chiral reagent. The difference in reaction rates, often analyzed by techniques like TLC or LC/MS, reveals the absolute configuration. nih.govnih.gov | Simple, fast (can be completed in 30-60 minutes), and requires only small quantities of the sample. nih.govacs.org | The reliability depends on the selectivity of the chiral reagent for the specific substrate. acs.org |

Analysis of Enantiomeric Excess (ee) and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. polyu.edu.hk Optical purity is an experimentally determined value that relates the specific rotation of a sample to the specific rotation of a pure enantiomer. masterorganicchemistry.com For a given mixture of enantiomers, the enantiomeric excess is equal to the optical purity. masterorganicchemistry.com

The determination of enantiomeric excess is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent.

Methods for Analyzing Enantiomeric Excess:

Several analytical techniques are employed to determine the enantiomeric excess of chiral alcohols.

| Technique | Principle | Common Stationary/Mobile Phases or Reagents |

| Chiral High-Performance Liquid Chromatography (HPLC) | The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities. nih.gov The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used. windows.netnih.gov Mobile phases can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). windows.netsielc.com |

| Chiral Gas Chromatography (GC) | Similar to chiral HPLC, but with a gaseous mobile phase. The enantiomers are separated on a chiral stationary phase within the GC column. | Cyclodextrin-based chiral stationary phases are common. |

| Fluorescence Spectroscopy | A fluorescent probe forms diastereomeric complexes with the enantiomers, resulting in a differential fluorescence response that can be correlated to the enantiomeric excess. nih.gov This method is sensitive and suitable for high-throughput screening. nih.gov | Chiral amines, 2-formylphenylboronic acid, and chiral diols can self-assemble to form fluorescent diastereomeric complexes. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using a chiral solvating agent or a chiral derivatizing agent, the enantiomers are converted into diastereomers which exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer. | Chiral solvating agents like (S,S)-ABTE or derivatizing agents such as Mosher's acid can be used. rsc.org |

| Mass Spectrometry (MS) | Chiral recognition can be achieved by forming diastereomeric complexes with a chiral selector and analyzing them by mass spectrometry. The relative intensities of the signals corresponding to the diastereomeric complexes can be used to determine the enantiomeric excess. polyu.edu.hk | Pseudo-enantiomeric reagents with slight mass differences can be used to form complexes with the analyte. polyu.edu.hk |

Derivatives and Structural Analogues: Synthetic Pathways and Structure Function Hypotheses

Modifications of the Butanol Backbone

The butanol backbone of 1-(4-chloro-3-fluorophenyl)-1-butanol presents several opportunities for synthetic modification to probe structure-function relationships. The presence of a secondary alcohol creates a chiral center, and modifications can explore the impact of stereochemistry, chain length, and the introduction of further functional groups.

Key modifications to the butanol backbone often involve:

Chain Length Variation: Synthesizing analogues with shorter (propanol, ethanol) or longer (pentanol, hexanol) alkyl chains can systematically alter the compound's lipophilicity and spatial orientation. This is typically achieved by using different Grignard reagents (e.g., propylmagnesium bromide instead of butylmagnesium bromide) in the reaction with a suitable benzaldehyde (B42025) precursor.

Alkylation and Functionalization: The hydroxyl group can be a handle for further functionalization. It can be alkylated to form ethers or esterified to form esters, which can serve as prodrugs or alter the molecule's polarity.

Oxidation and Reduction: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-chloro-3-fluorophenyl)butan-1-one. This transformation removes the chiral center and introduces a polar carbonyl group, significantly altering the molecule's electronic and steric profile. Conversely, related carbonyl compounds can be reduced to form the alcohol. For instance, the reduction of an acyl group to an alkyl group can be achieved using methods like the Clemmenson reduction, which utilizes a zinc-mercury amalgam in hydrochloric acid. youtube.com

Positional Isomerism: Moving the hydroxyl group to other positions on the butanol chain (e.g., creating a 2-butanol, 3-butanol, or 4-butanol derivative) would fundamentally change the molecule's shape. For example, 4-chloro-1-butanol (B43188) can be synthesized by treating boiling tetrahydrofuran (B95107) with hydrogen chloride. prepchem.com This intermediate could then be coupled with the aromatic moiety through various reactions.

The introduction of a phenyl group to a butanol chain has been shown to suppress long-range intermolecular order compared to simple aliphatic butanols, affecting properties like hydrogen bonding strength. nih.gov It is hypothesized that these modifications to the butanol backbone would similarly influence the supramolecular aggregation and intermolecular interactions of the resulting analogues.

Table 1: Hypothetical Butanol Backbone Modifications and Synthetic Approaches

| Modification Type | Example Analogue | Common Synthetic Precursor | Key Reaction Type |

|---|---|---|---|

| Chain Length Variation | 1-(4-Chloro-3-fluorophenyl)-1-propanol | 4-Chloro-3-fluorobenzaldehyde | Grignard Reaction |

| Oxidation | 1-(4-Chloro-3-fluorophenyl)butan-1-one | This compound | Oxidation (e.g., with PCC) |

| Positional Isomerism | 4-(4-Chloro-3-fluorophenyl)butan-1-ol | 4-Chloro-3-fluorophenyl Grignard Reagent | Ring opening of Tetrahydrofuran |

Aromatic Ring Substitutions and Their Synthetic Impact (e.g., fluoro and chloro placement)

The substitution pattern on the aromatic ring is a critical determinant of a molecule's properties. The placement of the chloro and fluoro groups in this compound is precise, and creating analogues with different substitution patterns requires careful synthetic planning based on the principles of electrophilic aromatic substitution. masterorganicchemistry.com

The order of operations is crucial. masterorganicchemistry.com Halogens are deactivating yet ortho-, para-directing substituents. When synthesizing a di-substituted benzene (B151609) ring, the first substituent guides the position of the second.

Synthesis of the 4-Chloro-3-fluorophenyl Moiety: To achieve this specific substitution pattern, one might start with 3-fluoroaniline. A Sandmeyer reaction could be used to introduce the chloro group at the para-position relative to the directing amino group, which would then be removed. Alternatively, starting with chlorobenzene, nitration would yield a mixture of ortho- and para-nitrochlorobenzene. The para-isomer can be isolated, and the nitro group can be reduced to an amine. This amino group can then be converted to a fluorine via the Balz-Schiemann reaction.

Impact of Substituent Placement: Moving the fluorine to the 2-position (ortho to the chloro group) or the 5-position (meta to the chloro group) would create isomers with different electronic distributions and steric profiles. For example, to synthesize a 2-fluoro-4-chlorophenyl derivative, one might start with a different precursor or use a directing group that favors ortho substitution. The choice of reaction—such as Friedel-Crafts acylation or halogenation—must be made considering the directing effects of the substituents already on the ring. masterorganicchemistry.comyoutube.com Friedel-Crafts acylation, for instance, cannot occur on a strongly deactivated ring. youtube.com The synthesis of fluorinated aromatic compounds can also be achieved via aryne intermediates, which offers an alternative pathway to specific substitution patterns. rsc.org

The electronic properties of fluorine and chlorine (highly electronegative but with different inductive and mesomeric effects) mean that their relative positions significantly impact the reactivity of the aromatic ring and the acidity of the benzylic proton. These changes are hypothesized to alter the molecule's binding affinity to potential biological targets.

Table 2: Regioselective Synthesis Strategies for Halogenated Phenyl Rings

| Target Substituent Pattern | Starting Material (Example) | Key Synthetic Steps | Rationale |

|---|---|---|---|

| 4-Chloro-3-fluoro | 3-Fluoroaniline | 1. Diazotization 2. Sandmeyer Reaction (CuCl) | The amino group is a strong ortho-, para-director; after directing the chlorine, it can be removed. |

| 4-Chloro-2-fluoro | 1-Chloro-2-fluorobenzene (B165100) | 1. Friedel-Crafts Acylation with Butyryl Chloride | Acylation occurs para to the fluorine, which is a stronger activator than chlorine. |

Design and Synthesis of Advanced Intermediates Bearing the Fluorophenyl-Chlorophenyl Moiety

For more complex syntheses, it is often more efficient to construct an advanced intermediate that already contains the desired 4-chloro-3-fluorophenyl group. These intermediates are typically designed to be readily coupled with other molecular fragments.

Examples of such synthetic strategies include:

Preparation of 4-Chloro-3-fluorobenzaldehyde: This is a cornerstone intermediate. It can be synthesized from 4-chloro-3-fluorotoluene (B1349368) via oxidation of the methyl group. The aldehyde can then react with a butyl-containing nucleophile, such as butylmagnesium bromide or butyllithium, to form this compound in a single step.

Synthesis of Boronic Acids: A highly versatile intermediate is (4-chloro-3-fluorophenyl)boronic acid. This compound can be prepared from 4-chloro-3-fluoro-1-bromobenzene via lithium-halogen exchange followed by reaction with a trialkyl borate. This boronic acid can then be used in Suzuki coupling reactions to form carbon-carbon bonds with a wide variety of partners.

Organometallic Intermediates: Grignard reagents, such as (4-chloro-3-fluorophenyl)magnesium bromide, are another class of powerful intermediates. They are typically prepared from the corresponding aryl halide and magnesium metal and can be used to react with a range of electrophiles, including aldehydes, ketones, and esters, to build more complex molecules. researchgate.net

The development of these intermediates is crucial for creating libraries of related compounds for screening purposes. For example, intermediates like 4-chloro-1-aryl-1H-pyrazol-3-ols have been synthesized from arylhydrazines as building blocks for more complex molecules. nih.gov Similarly, the synthesis of various trazodone (B27368) analogues has relied on the preparation of key chlorophenyl piperazine (B1678402) intermediates. nih.gov These approaches highlight the importance of modular synthesis in modern chemical research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms. For 1-(4-Chloro-3-fluorophenyl)-1-butanol, a combination of 1D and 2D NMR experiments would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. While specific experimental data is unavailable, a predicted spectrum would show signals corresponding to the aromatic protons, the carbinol proton (CH-OH), the methylene (B1212753) protons of the butyl chain, and the terminal methyl group protons. The chemical shifts, integration values, and coupling patterns (multiplicity) would be used to assign each signal to its specific location in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. A spectrum for this compound would display distinct signals for each of the 10 carbon atoms, including the aromatic carbons (some of which would show splitting due to coupling with the fluorine atom), the carbinol carbon, and the carbons of the butyl chain. Specific chemical shift data for this compound are not available in published literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. This technique is highly sensitive and provides information about the electronic environment of the fluorine nucleus. A ¹⁹F NMR spectrum would show a single primary signal for the fluorine atom on the phenyl ring. The precise chemical shift of this signal would be characteristic of its position relative to the chloro and butanol substituents. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observed, providing further structural confirmation. Specific spectral data for this compound is not documented in available sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling correlations, helping to establish the sequence of protons in the butyl chain and their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the connection of the butanol chain to the substituted phenyl ring.

No published 2D NMR data for this compound could be found.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to show a broad absorption band characteristic of the O-H stretching vibration of the alcohol group (typically around 3600-3200 cm⁻¹). Other significant peaks would include C-H stretching from the aromatic ring and the alkyl chain, C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹), and specific vibrations corresponding to the C-Cl and C-F bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-F and C-Cl bonds are often weak in IR spectra, they can sometimes be more readily observed in Raman spectra. The aromatic ring vibrations would also produce characteristic signals.

Specific IR and Raman spectral data for this compound are not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of the chlorine atom would result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.

Common fragmentation pathways for similar alcohols include:

Loss of a water molecule (H₂O).

Alpha-cleavage, involving the breaking of the C-C bond adjacent to the oxygen atom.

Cleavage of the butyl chain.

Loss of HCl from the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic transitions within the molecule. For organic compounds, the most common promotions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

In this compound, the primary chromophore—the part of the molecule that absorbs light—is the substituted benzene (B151609) ring. The electronic transitions expected for this compound are primarily π → π* and n → π* transitions. uzh.ch

π → π Transitions:* These are high-energy transitions associated with the π-electrons in the aromatic ring. They are typically strong, resulting in high molar absorptivity (ε). stackexchange.com The substitution on the benzene ring by chlorine, fluorine, and the butanol group can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maximum (λmax) compared to unsubstituted benzene. tanta.edu.eg

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (lone pair) to an antibonding π* orbital. uzh.ch The oxygen of the hydroxyl group and the halogen atoms (chlorine and fluorine) possess lone pairs, making n → π* transitions possible. These transitions are generally weaker (lower ε) than π → π* transitions. uzh.ch

n → σ Transitions:* Saturated compounds or substituents with lone-pair electrons, such as the hydroxyl group and halogens, can also exhibit n → σ* transitions, which typically occur at shorter wavelengths in the UV range. uzh.ch

| Electronic Transition | Orbitals Involved | Associated Molecular Moiety | Expected Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | Substituted Phenyl Ring | High |

| n → π | Non-bonding to π antibonding | Phenyl Ring / C=C with O, Cl, F substituents | Low to Medium |

| n → σ* | Non-bonding to σ antibonding | C-O, C-Cl, C-F bonds | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It works by diffracting a beam of X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision.

A crystal structure determination for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related structures provides insight into the expected molecular packing. Studies on phenyl butanol isomers show that the presence of a phenyl group can disrupt the extensive hydrogen-bonding networks typically seen in aliphatic alcohols, leading to a more disordered molecular organization. acs.orgnih.gov

To illustrate the type of data obtained from an X-ray crystallographic study, the parameters for a related complex molecule, 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, are presented. researchgate.net This compound shares the chloro-fluorophenyl moiety, providing a reference for the crystallographic parameters that might be observed.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀BrClFNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9120 (5) |

| b (Å) | 6.3131 (6) |

| c (Å) | 42.517 (4) |

| α, β, γ (°) | 90 |

| Volume (ų) | 1318.4 (2) |

| Z (Molecules per unit cell) | 4 |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Analysis

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). Therefore, it exists as a pair of enantiomers, (R) and (S). Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for studying chiral molecules. bruker.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet region, corresponding to electronic transitions. nih.gov VCD is a more recent and powerful extension of this principle into the infrared range, measuring the differential absorption associated with molecular vibrations. wikipedia.org VCD provides detailed 3D structural information and is exceptionally effective for determining the absolute configuration (AC) of small chiral molecules in solution. wikipedia.orgresearchgate.net

The VCD spectrum of a chiral molecule is highly sensitive to its conformation. The experimental spectrum, which shows both positive and negative bands, serves as a unique fingerprint for a specific enantiomer. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration of the molecule can be unambiguously assigned. wikipedia.orgnih.gov Although no specific CD or VCD studies for this compound are currently published, these techniques would be the definitive methods for its chiral characterization.

| Technique | Principle | Primary Application for this compound |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light (ΔA = AL - AR) by electronic transitions. | Confirmation of enantiomeric excess and analysis of electronic transitions in the chiral environment. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light (ΔA = AL - AR) by vibrational transitions. | Unambiguous determination of absolute configuration (R/S) by comparing experimental and computed spectra. |

Thermal Analysis Techniques (e.g., DSC) for Phase Behavior of Related Compounds

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary thermal analysis method that measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to determine key thermal events such as melting point (Tₘ), boiling point (Tₙ), glass transition temperature (T₉), and heat of fusion (ΔHբ).

A DSC thermogram for this compound is not available in the literature. However, the thermal properties of structurally related compounds can provide an estimation of its expected behavior. For instance, the boiling points of related butanols give an indication of the volatility and intermolecular forces present. The presence of halogen atoms and the phenyl group is expected to significantly increase the boiling point compared to simpler butanols due to increased molecular weight and intermolecular interactions.

| Compound Name | Molecular Formula | Reported Property | Source |

|---|---|---|---|

| 4-Chloro-1-butanol (B43188) | C₄H₉ClO | Boiling Point: 84-85 °C / 16 mmHg | sigmaaldrich.com |

| 1-Phenyl-1-butanol | C₁₀H₁₄O | Boiling Point: 116-118 °C | sigmaaldrich.comnih.gov |

| 4-Chloro-1-(4-fluorophenyl)butan-1-one | C₁₀H₁₀ClFO | (Ketone precursor, data not available) | bldpharm.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and, from that, the molecule's energy and other properties. nih.gov For 1-(4-chloro-3-fluorophenyl)-1-butanol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govresearchgate.net This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The optimized geometry represents a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. researchgate.net

Interactive Table: Hypothetical Optimized Geometrical Parameters Note: The following data is illustrative of typical DFT calculation outputs and not based on published results for this specific molecule.

| Parameter | Value |

| C-O Bond Length | 1.43 Å |

| C-Cl Bond Length | 1.74 Å |

| C-F Bond Length | 1.35 Å |

| O-H Bond Length | 0.96 Å |

| C-C-O-H Dihedral Angle | 60.5° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For a molecule like this compound, the HOMO would likely be localized on the phenyl ring and the oxygen atom, while the LUMO would be distributed over the aromatic system. An analysis might reveal an energy gap that suggests significant chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of how it will interact with other charged species. nih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. dntb.gov.ua

For this compound, the MEP map would likely show negative potential around the oxygen, fluorine, and chlorine atoms due to their high electronegativity. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a likely site for hydrogen bonding. These maps are invaluable for understanding intermolecular interactions. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties. DFT calculations can compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculated frequencies, when scaled by an appropriate factor, generally show good agreement with experimental data and help in the assignment of vibrational modes to specific functional groups. researchgate.netniscpr.res.in

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These predictions are based on the magnetic shielding environment of each nucleus in the optimized geometry of the molecule. Comparing calculated and experimental NMR spectra can aid in structure confirmation. researchgate.net

Interactive Table: Hypothetical Predicted Vibrational Frequencies Note: This data is for illustrative purposes and does not represent published findings for this molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3500 |

| Aromatic C-H Stretch | 3100 |

| Aliphatic C-H Stretch | 2950 |

| C-O Stretch | 1100 |

| C-Cl Stretch | 750 |

| C-F Stretch | 1250 |

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is a powerful tool for investigating the step-by-step process of a chemical reaction. By mapping the potential energy surface, chemists can identify transition states—the high-energy species that connect reactants to products. The energy barrier of a reaction, or activation energy, can be calculated, providing insights into the reaction rate. While no specific reaction mechanisms involving this compound were found, computational studies could, for example, model its synthesis via the reduction of a corresponding ketone, 4-chloro-1-(3-fluorophenyl)butan-1-one. chemicalbook.com

Conformational Analysis and Stereoisomer Stability Studies

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. lumenlearning.com For this compound, rotation around the C-C bonds in the butanol chain gives rise to various staggered and eclipsed conformations, such as anti and gauche forms. libretexts.org These conformers have different energies due to factors like steric hindrance and dipole-dipole interactions. bkcc.ac.in Computational analysis can determine the relative energies of these conformers to identify the most stable, and therefore most populated, conformations. ucsd.edunih.gov Given the chiral center at the carbon bearing the hydroxyl group, studies could also compare the relative stabilities of the R and S enantiomers.

Q & A

Q. What crystallographic techniques determine the compound’s solid-state conformation?